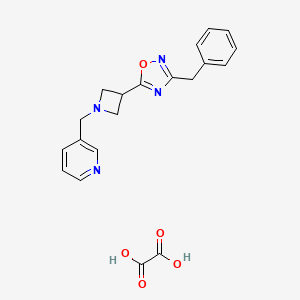![molecular formula C26H23Cl2N3O4 B2489641 2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326882-02-4](/img/structure/B2489641.png)
2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of structurally complex molecules like 2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves multistep reactions, including halocyclization, acylation, and amide formation. For instance, the synthesis of related compounds has been demonstrated through reactions like cyclization by the action of iodine, bromine, or sulfuryl chloride, leading to hydrohalides and further converted into desired dione structures (Zborovskii et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like X-ray crystallography, revealing polymorphic crystalline forms and hydrogen bonding networks. This structural analysis helps in understanding the molecular geometry, electronic structure, and interaction potential with other molecules (Weatherhead-Kloster et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving this compound can include nucleophilic substitution, electrophilic addition, and redox reactions. These reactions can alter the molecular structure, leading to new compounds with distinct chemical properties. Studies have explored the luminescent properties and photo-induced electron transfer of related naphthalimides, indicating the potential for applications in materials science and photophysics (Gan et al., 2003).
Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Photo-induced Electron Transfer
Novel piperazine substituted naphthalimide compounds, including structures similar to the requested compound, have been synthesized and studied for their luminescent properties and photo-induced electron transfer (PET). These compounds, such as NA1, NA2, and NA3, show potential as pH probes due to their fluorescence spectra data and the ability of the fluorescence to be quenched by the PET process from alkylated amine donors to the naphthalimide moiety (Gan et al., 2003).
Halocyclization Studies
Research on the cyclization of similar compounds by the action of iodine, bromine, or sulfuryl chloride has been conducted. This process leads to the formation of hydrohalides and derivatives, indicating potential applications in synthetic organic chemistry (Zborovskii et al., 2011).
Synthesis and Biological Potentials
A study on the synthesis of acetamide derivatives of a similar compound demonstrated their potential for antimicrobial and anticancer activities. Molecular docking studies also indicated that these compounds could be used as leads for rational drug design targeting cancer treatment (Mehta et al., 2019).
Chemoselective Reaction and Organic Crystal Engineering
Research has been conducted on the chemoselective reaction of isoquinolines and the engineering of organic crystals involving similar compounds. These studies contribute to the understanding of molecular structures and interactions in crystal formation, relevant for material science and pharmaceuticals https://consensus.app/papers/crystal-engineering-14piperazine25diones-studies-weatherheadkloster/21c984d7a0515793b99d12ba6e08b04f/?utm_source=chatgpt" target="_blank">(Esmaeili & Nazer, 2009; Weatherhead-Kloster et al., 2005)
Fluorimetric Method for Detecting Formaldehyde
A study on 2-amino-6-(piperazin-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NPz) revealed its application in detecting formaldehyde through a rapid and facile fluorimetric method. NPz demonstrates significant fluorescence enhancement in the presence of formaldehyde, suggesting its utility in environmental monitoring (Dong et al., 2016).
Wirkmechanismus
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.
Mode of Action
The compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Eigenschaften
IUPAC Name |
2-[2-[4-[2-(2,4-dichlorophenoxy)acetyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23Cl2N3O4/c27-18-7-8-22(21(28)15-18)35-16-23(32)30-12-9-29(10-13-30)11-14-31-25(33)19-5-1-3-17-4-2-6-20(24(17)19)26(31)34/h1-8,15H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVYOAYKJAJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)COC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-(2,4-dichlorophenoxy)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

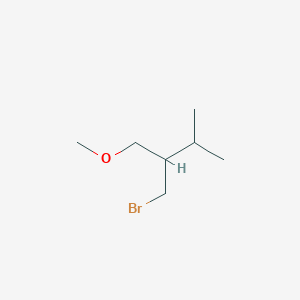

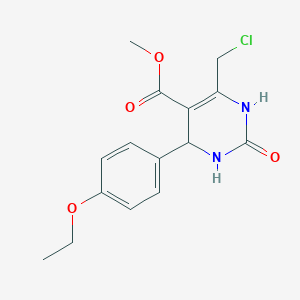
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2489563.png)

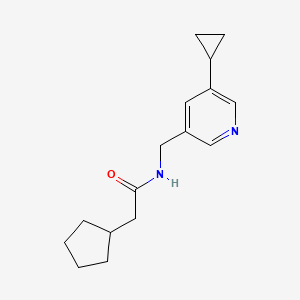
![N-[1-(2-Phenoxyacetyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2489568.png)
![3-((pyridin-2-ylmethyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2489571.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2489572.png)
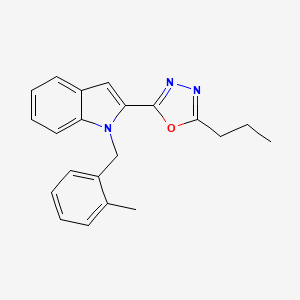
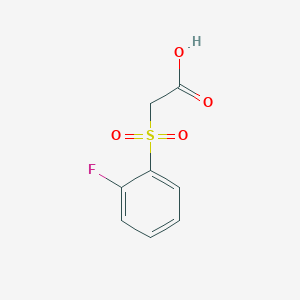
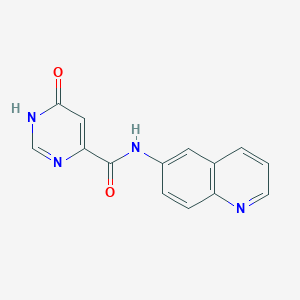
![5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2489580.png)
